1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene
Overview
Description
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, cyclopropylmethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The attachment of the cyclopropylmethoxy group through an etherification reaction using cyclopropylmethanol and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, to form corresponding oxidized products.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene depends on its interaction with molecular targets. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene can be compared with similar compounds such as:
- 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-fluorobenzene
- 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-methylbenzene
- 1-Bromo-2-chloro-5-(cyclopropylmethoxy)-4-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the substituents attached to the benzene ring
Properties
IUPAC Name |
1-bromo-2-chloro-5-(cyclopropylmethoxy)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-7-3-10(16-5-6-1-2-6)9(13(14)15)4-8(7)12/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLWUGSSQMOBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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